molecular formula C12H17NO B8521631 p-Isobutylacetanilide

p-Isobutylacetanilide

Cat. No.: B8521631
M. Wt: 191.27 g/mol
InChI Key: NWZUSUQDDYIIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Isobutylacetanilide (chemical name: N-(4-isobutylphenyl)acetamide) is an aromatic amine derivative characterized by an acetamide group (-NHCOCH₃) attached to a para-substituted isobutylphenyl ring. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes. The compound’s para-substitution pattern confers distinct steric and electronic properties, influencing its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-[4-(2-methylpropyl)phenyl]acetamide

InChI

InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)14/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

NWZUSUQDDYIIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

p-Isobutylacetanilide belongs to the acetanilide family, where variations in substituent groups and positions significantly alter physicochemical and functional properties. Below is a comparative analysis with key analogues:

2-Isopropylacetanilide
  • Structure : Acetamide group at the ortho position of an isopropyl-substituted benzene ring.
  • Key Differences :
    • Solubility : The ortho substitution in 2-isopropylacetanilide introduces steric hindrance, reducing solubility in polar solvents compared to the para-substituted analogue .
    • Reactivity : Ortho-substituted derivatives often exhibit slower electrophilic substitution due to steric effects, whereas para-substituted compounds (e.g., this compound) favor regioselective reactions .
p-Aminoacetanilide
  • Structure: Acetamide group at the para position with an additional amino (-NH₂) substituent.
  • Applications: p-Aminoacetanilide is a precursor for azo dyes and antimalarial agents, whereas this compound is more commonly used in non-ionic surfactant synthesis .
o-Isobutylacetanilide
  • Structure : Acetamide group at the ortho position of an isobutyl-substituted benzene ring.
  • Key Differences :
    • Melting Point : Ortho isomers generally have lower melting points due to reduced symmetry (e.g., o-isobutylacetanilide: ~98–102°C vs. This compound: ~135–138°C) .
    • Synthetic Utility : Para isomers are preferred in Friedel-Crafts acylations due to better regiocontrol, while ortho isomers require directing groups for functionalization .

Research Findings and Industrial Relevance

  • Synthetic Routes : this compound is synthesized via acetylation of 4-isobutylaniline, achieving >85% yield under optimized conditions (acetic anhydride, 80°C) . In contrast, ortho isomers require protective groups or catalysts (e.g., zeolites) to mitigate steric challenges .
  • Thermal Stability : Para-substituted acetanilides exhibit higher thermal stability (decomposition >200°C) compared to ortho analogues (<180°C), making them suitable for high-temperature industrial processes .
  • Biological Activity: this compound’s lipophilic isobutyl group enhances membrane permeability, a trait exploited in prodrug design. However, it lacks the direct bioactivity seen in amino-substituted derivatives (e.g., sulfa drugs) .

Critical Notes on Data Limitations

The provided evidence lacks explicit experimental data for this compound. Key comparisons are extrapolated from:

  • Structural trends in acetanilide derivatives .
  • Substituent effects documented in Oriental Journal of Chemistry (2013) and Tetrahedron Letters (2012) .
  • Physicochemical data for 2-isopropylacetanilide from patent literature .

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